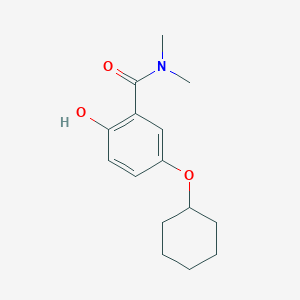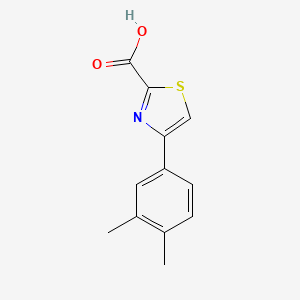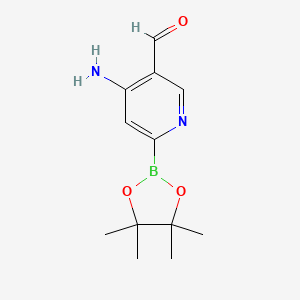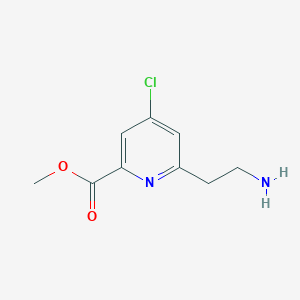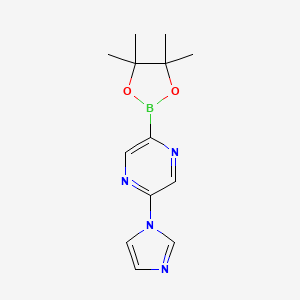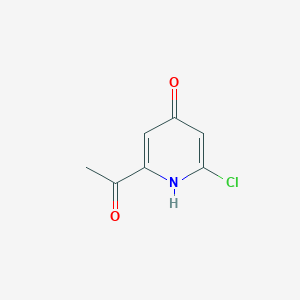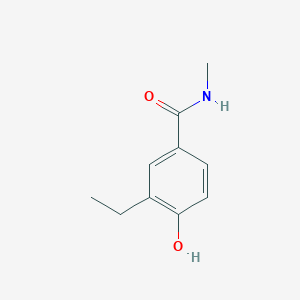
3-Ethyl-4-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-hydroxy-N-methylbenzamide is an organic compound with a benzamide structure It features an ethyl group at the third position, a hydroxyl group at the fourth position, and a methyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethylphenol and N-methylbenzamide.
Reaction Conditions: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Amidation: The final step involves the formation of the amide bond, which can be achieved through a condensation reaction between the hydroxylated intermediate and N-methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Friedel-Crafts alkylation or acylation can be employed using catalysts like aluminum chloride.
Major Products
Oxidation: Formation of 3-ethyl-4-oxo-N-methylbenzamide.
Reduction: Formation of 3-ethyl-4-hydroxy-N-methylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3-Ethyl-4-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-4-hydroxybenzamide: Lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
4-Hydroxy-N-methylbenzamide: Lacks the ethyl group, which can influence its physical properties and applications.
3-Ethyl-N-methylbenzamide:
Uniqueness
3-Ethyl-4-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the hydroxyl and ethyl groups, along with the N-methyl group, makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-7-6-8(10(13)11-2)4-5-9(7)12/h4-6,12H,3H2,1-2H3,(H,11,13) |
InChI Key |
WZHGCKVOFOCQBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


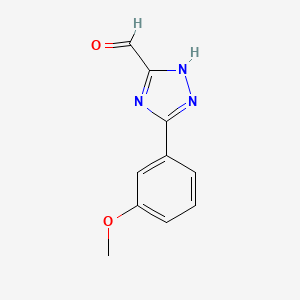

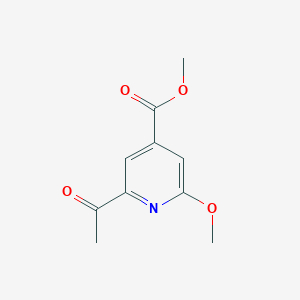

![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)
